molecular formula C10H10O5 B2732744 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one CAS No. 77619-89-7

3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B2732744
CAS No.: 77619-89-7
M. Wt: 210.185
InChI Key: FVQBODFIYNTNFF-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one is a substituted benzofuranone derivative characterized by a hydroxy group at position 3 and methoxy groups at positions 5 and 6 on the benzofuran core. This compound belongs to the resorcinolic lipid class and was synthesized as an analog of cytosporone A, a natural product with allelopathic and herbicidal properties . Its structure (molecular formula: C11H12O5) includes a planar benzofuranone ring system, which facilitates interactions with biological targets through hydrogen bonding and π-π stacking.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5,6-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQBODFIYNTNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(OC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions. This can be achieved using reagents such as methanol and hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 3 undergoes nucleophilic substitution under specific conditions. For example:

  • Alkylation : Treatment with alkyl halides in the presence of bases like NaH yields ether derivatives.

  • Acylation : Reaction with acyl chlorides forms ester derivatives, enhancing lipophilicity for drug design .

Table 1: Nucleophilic Substitution Conditions and Outcomes

SubstrateReagent/CatalystConditionsProductYield
3-Hydroxy groupCH₃I, NaHDMF, 0°C → RT3-Methoxy derivative72%
3-Hydroxy groupAcCl, PyridineCH₂Cl₂, RT3-Acetoxy derivative68%

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring undergoes EAS at positions activated by methoxy groups. Key reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 4 or 7.

  • Halogenation : Bromine or chlorine substitutes selectively at positions ortho/para to methoxy groups.

Table 2: EAS Reaction Parameters

Reaction TypeReagentCatalystPosition SubstitutedYield
NitrationHNO₃ (conc.), H₂SO₄C-460%
BrominationBr₂, FeBr₃Lewis acidC-755%

Condensation Reactions

The compound participates in condensation with aldehydes to form Schiff base analogs, which are intermediates for bioactive molecules:

  • Pyridine-4-carboxaldehyde Condensation : Forms (Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, a precursor for quaternary ammonium salts .

Mechanism :

  • Aldehyde reacts with the hydroxyl group via nucleophilic addition.

  • Dehydration forms a conjugated imine structure .

Quaternary Ammonium Salt Formation

Reaction with benzyl halides under reflux conditions produces quaternary salts with enhanced biological activity:

text
General Procedure[3]: 1. Suspend (Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one in dry acetonitrile. 2. Add benzyl halide (1.2 equiv.), reflux for 2–3 hours. 3. Isolate via precipitation and chromatography.

Table 3: Quaternary Salt Derivatives

Benzyl HalideProductYieldBiological Activity
3-Methylbenzyl chloride1-(3-Methylbenzyl)-4-((5,6-dimethoxy-3-oxobenzofuran-2-ylidene)methyl)pyridinium chloride72% Cholinesterase inhibition
4-Fluorobenzyl bromide1-(4-Fluorobenzyl)-4-...68% Antioxidant activity

Dimerization and Coupling Reactions

In the presence of heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀·xH₂O), the compound undergoes pseudo three-component reactions with alcohols to form bibenzofuran derivatives :

text
Example[2]: 1. React 6-methoxybenzofuran-3(2H)-one with ethanol and H₃PW₁₂O₄₀ (7 mol%). 2. Reflux for 3 hours to yield 3-ethoxy-2-(benzofuran-3-yl)benzofuran (72% yield).

Key Factors :

  • Catalyst acidity dictates dimer/monomer ratio.

  • Tungsten-based catalysts (e.g., H₃PW₁₂O₄₀) optimize yields .

Redox Reactions

The hydroxyl group participates in redox processes:

  • Oxidation : MnO₂ or PCC oxidizes the hydroxyl to a ketone, forming 5,6-dimethoxybenzofuran-1,3-dione.

  • Reduction : NaBH₄ reduces the ketone to a secondary alcohol in protic solvents.

Spectroscopic Characterization

Post-reaction analysis employs:

  • ¹H NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

  • IR : Detects carbonyl (C=O) stretches at ~1690 cm⁻¹ .

Scientific Research Applications

Synthesis of 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one

The synthesis of this compound often involves multi-step organic reactions. One notable method includes the use of ethylenediamine diacetate as a catalyst for a one-pot synthesis that can produce derivatives with various physiological activities. This approach simplifies the process and enhances the yield of desired products .

Anticancer Properties

Research has shown that derivatives of this compound exhibit potent anticancer activities. For instance, studies have demonstrated that certain benzofuran derivatives can inhibit the proliferation of cancer cell lines such as HL60 (human promyelocytic leukemia) and others, with IC50 values indicating significant potency . The compound's mechanism may involve the induction of apoptosis and inhibition of specific cancer pathways.

Anti-inflammatory Effects

Compounds related to this compound have been investigated for their anti-inflammatory properties. These compounds may act by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. It has been suggested that the presence of methoxy groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Pharmaceutical Development

Given its diverse biological activities, this compound is being explored in drug development for various conditions including cancer and inflammatory diseases. Its derivatives are being designed to enhance efficacy and reduce side effects.

Agricultural Applications

Research indicates potential applications in developing environmentally friendly herbicides based on the structural framework of this compound. These herbicides could offer similar effectiveness to existing products while minimizing environmental impact .

Case Studies

StudyFocusFindings
Study 1Synthesis and Biological AssaysDeveloped a new herbicide prototype with comparable activity to commercial products using structural analogs of the compound.
Study 2Anticancer ActivityDemonstrated significant antiproliferative effects on HL60 cells with IC50 values indicating strong activity against leukemia cells.
Study 3Structure–Activity RelationshipIdentified key interactions in benzofuran derivatives that enhance anticancer activity against non-small-cell lung cancer cells.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. By modulating the activity of these targets, the compound can influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuranone Derivatives

Compound Name Substituents Biological Activity/Properties Key Differences from Target Compound Reference ID
This compound 3-OH, 5,6-OCH3 Allelopathic activity (IC50 ~ mM) Reference compound
3-Heptyl-3-hydroxy-4,6-dimethoxy-2-benzofuran-1(3H)-one 3-OH, 4,6-OCH3, 3-C7H15 Reduced herbicidal potency vs. target compound Methoxy positions (4,6 vs. 5,6); alkyl chain
(Z)-2-(3,4-Dihydroxybenzylidene)-5,6-dihydroxybenzofuran-3(2H)-one 2-Benzylidene, 3,4,5,6-OH Not reported Hydroxy vs. methoxy groups; conjugated system
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one 6-OH, 3-CCl3 Synthetic intermediate; no bioactivity reported Trichloromethyl group increases lipophilicity
6-(Dimethylamino)-2-benzofuran-1(3H)-one 6-N(CH3)2 Unknown Amino group introduces basicity
5-Methoxy-2-benzofuran-1(3H)-one 5-OCH3 Phytotoxic activity (intermediate in synthesis) Simpler structure; fewer substituents
3,3-Dimethyl-2-benzofuran-1(3H)-one 3,3-(CH3)2 Intermediate for anthrone synthesis Steric hindrance from methyl groups
7-Amino-5,6-dimethoxy-3H-2-benzofuran-1-one 7-NH2, 5,6-OCH3 Unknown Amino group at position 7 alters polarity

Key Observations:

Substituent Position Matters: The isomer 3-heptyl-3-hydroxy-4,6-dimethoxy-2-benzofuran-1(3H)-one (methoxy at 4,6) exhibits lower allelopathic activity than the target compound (methoxy at 5,6), emphasizing the importance of substituent placement . Methoxy groups at 5,6 positions in the target compound likely enhance hydrogen bonding with biological targets compared to alkyl or amino groups.

Functional Group Effects :

  • Hydroxy groups (e.g., in (Z)-2-(3,4-Dihydroxybenzylidene)-5,6-dihydroxybenzofuran-3(2H)-one ) increase polarity and hydrogen-bonding capacity but may reduce stability compared to methoxy groups .
  • Chlorinated derivatives (e.g., 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one ) exhibit higher lipophilicity but lack reported bioactivity .

Structural Complexity and Bioactivity: Simplification of the benzofuranone scaffold (e.g., 5-Methoxy-2-benzofuran-1(3H)-one) reduces herbicidal potency, indicating that multiple substituents are critical for activity . Alkyl chains (e.g., 3-heptyl in the isomer) may interfere with target binding due to steric effects .

Biological Activity

3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and herbicidal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a benzofuran ring with two methoxy groups and a hydroxyl group. This unique configuration contributes to its biological activities.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study demonstrated that compounds structurally related to this compound inhibited the growth of various cancer cell lines, including human chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) cells. The results from MTT assays showed that the IC50 values ranged from 20 μM to 85 μM for different derivatives, indicating moderate cytotoxicity against both cancerous and normal cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Reference
This compoundK56220
This compoundHeLa50
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanonePC330
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanoneSW62085

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against standard and clinical strains of bacteria, it demonstrated significant antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential cellular processes .

Herbicidal Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an herbicide. In allelopathic tests using Lactuca sativa seeds, it exhibited inhibitory effects on germination and growth at millimolar concentrations. This suggests a potential application in developing environmentally friendly herbicides .

Table 2: Herbicidal Effects on Lactuca sativa

Concentration (mM)Germination Inhibition (%)Growth Inhibition (%)Reference
0.012530
0.15060
0.57580

The biological activity of benzofuran derivatives is often attributed to their ability to interact with cellular targets such as DNA and various enzymes. For example, studies have indicated that these compounds can intercalate with DNA, affecting its structure and function, which may lead to apoptosis in cancer cells . Additionally, their inhibition of acetylcholinesterase (AChE) suggests potential use in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one and its analogs?

The compound can be synthesized via Grignard reagent-mediated alkylation followed by cyclization. For example, analogs like 3-heptyl-3-hydroxy-5,7-dimethoxy-2-benzofuran-1(3H)-one were prepared by reacting magnesium turnings with 1-bromoheptane in anhydrous THF under nitrogen, followed by coupling with resorcinol derivatives. Purification involves column chromatography using hexane:ethyl acetate gradients .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Use a combination of NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR chemical shifts at δ 3.89 ppm (methoxy groups) and δ 5.25 ppm (benzofuranone protons) are critical for confirming substitution patterns. IR peaks near 1736 cm⁻¹ (C=O stretch) and 1261 cm⁻¹ (C-O of methoxy) further validate the structure .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Allelopathic testing using Lactuca sativa L. seeds is a validated model. Dissolve the compound in DMSO or acetone (0.1–10 mM), apply to seeds on filter paper, and monitor germination inhibition and hypocotyl/radicle growth over 5–7 days. Dose-dependent inhibition in the millimolar range suggests phytotoxic potential .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of substituted benzofuranones?

Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and planarity. For example, mean deviations of 0.010 Å from the molecular plane confirm structural rigidity. Weak hydrogen bonds (e.g., C–H⋯O) can stabilize crystal packing, as observed in related phthalides .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

Apply multivariate analysis (e.g., principal component analysis) to correlate structural features (e.g., methoxy positioning) with activity. For instance, isomers like 3-heptyl-3-hydroxy-4,6-dimethoxy-2-benzofuran-1(3H)-one may show reduced activity compared to 5,7-dimethoxy analogs due to steric hindrance. Use ANOVA to validate significance (p < 0.05) .

Q. How can computational modeling optimize substituent placement for enhanced biological activity?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Molecular docking (AutoDock Vina) against target enzymes (e.g., plant germination-related proteins) can predict binding affinities. Validate with site-directed mutagenesis or enzymatic assays .

Q. What protocols mitigate degradation during long-term stability studies?

Store the compound in amber vials under inert gas (argon) at −20°C. Monitor stability via HPLC-UV (λ = 254 nm) monthly. Degradation products (e.g., demethylated derivatives) can be identified using LC-MS/MS. Adjust storage conditions if >5% degradation occurs within six months .

Methodological Notes

  • Crystallography Software : SHELX (structure solution), ORTEP-3 (thermal ellipsoid visualization), and WinGX (data integration) are critical for structural analysis .
  • Safety : Use PPE (nitrile gloves, EN 166-certified goggles) and fume hoods during synthesis. Refer to SDS for exposure limits and disposal guidelines .

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